6-Methylmorpholine-2,5-dione
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Overview
Description
6-Methylmorpholine-2,5-dione is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by a six-membered ring containing both an amide and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylmorpholine-2,5-dione can be synthesized through the ring-opening polymerization of morpholine-2,5-dione derivatives. This process typically involves the use of catalysts such as stannous octoate and can be carried out under controlled conditions to achieve the desired polymer characteristics . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the molecular weight and structural properties of the resulting polymer.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale ring-opening polymerization processes. These methods are optimized for efficiency and scalability, ensuring consistent quality and yield of the compound. The use of advanced catalytic systems and automated reaction monitoring helps in maintaining the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-Methylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with substituted functional groups .
Scientific Research Applications
6-Methylmorpholine-2,5-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methylmorpholine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as xanthine oxidase, which plays a role in the treatment of gout . The compound’s structure allows it to form stable complexes with these enzymes, thereby modulating their activity. Additionally, its ability to form hydrogen bonds and interact with biological membranes contributes to its overall mechanism of action .
Comparison with Similar Compounds
6-Methylmorpholine-2,5-dione can be compared with other similar compounds, such as:
Oligo(3-methylmorpholine-2,5-dione)diol: This compound has similar structural features but differs in its polymeric form.
Oligo[3-(S)-iso-butylmorpholine-2,5-dione]diol: Another related compound with variations in the side-chain structure.
Oligo[3-(S)-sec-butylmorpholine-2,5-dione]diol: Similar to the previous compounds but with different side-chain configurations.
The uniqueness of this compound lies in its specific functional groups and the ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
15149-51-6 |
---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
6-methylmorpholine-2,5-dione |
InChI |
InChI=1S/C5H7NO3/c1-3-5(8)6-2-4(7)9-3/h3H,2H2,1H3,(H,6,8) |
InChI Key |
OBVBGIKXUJJGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCC(=O)O1 |
Origin of Product |
United States |
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